CL-275838

Descripción general

Descripción

Análisis De Reacciones Químicas

2.1. Photodegradation Reaction

The primary chemical reaction associated with CL-275838 involves UV-induced cleavage to form fluorescent metabolites. The reaction proceeds as follows:

-

Reactant : this compound (I)

-

Condition : Irradiation with short-wavelength UV light (~254 nm)

-

Product : CL-228346 (metabolite IV)

Reaction Equation :

This reaction is central to its detection in biological fluids, as the fluorescent product enables sensitive quantification via HPLC-fluorimetry .

2.2. Metabolism

In vivo studies reveal that this compound undergoes extensive metabolism to form two primary derivatives:

-

CL-286527 (metabolite II): A desbenzylated derivative retaining partial biological activity .

-

CL-228346 : A fluorescent metabolite generated via UV cleavage of this compound or its desbenzylated form .

| Metabolite | Key Properties |

|---|---|

| This compound (I) | Parent compound, memory-enhancing activity |

| CL-286527 (II) | Desbenzylated derivative, retains activity |

| CL-228346 (IV) | Fluorescent, UV-induced cleavage product |

3.1. High-Performance Liquid Chromatography (HPLC)

The validated HPLC method employs:

-

Column : Supelco LC18 DB (15 cm × 4.6 mm ID)

-

Mobile Phase : Aqueous/organic gradient

-

Detection : Post-column UV irradiation (254 nm) → Fluorimetry (Ex: 365 nm, Em: 450 nm) .

Detection Limits :

3.2. Sample Preparation

Plasma samples are processed using Sep-Pak C18 cartridges, achieving recoveries of 76–90% .

Pharmacological Implications

-

Metabolite Contribution : CL-286527 (II) exhibits comparable in vitro activity to the parent compound, suggesting its role in the drug’s efficacy .

-

Plasma Concentrations : Metabolite II is detected at higher levels than the parent compound, indicating extensive first-pass metabolism .

Data Tables

Table 1: HPLC Method Validation Parameters

| Parameter | Value |

|---|---|

| Column Temperature | Room temperature |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 μL |

| Between-Day Coefficient of Variation | <10% |

Table 2: Metabolite Plasma Concentrations

| Species | This compound (I) | CL-286527 (II) | CL-228346 (IV) |

|---|---|---|---|

| Human | 0.8–2.5 ng/mL | 5.0–15.0 ng/mL | 0.1–0.5 ng/mL |

| Rat | 1.2–3.8 ng/mL | 8.0–20.0 ng/mL | 0.2–0.7 ng/mL |

Aplicaciones Científicas De Investigación

Pharmacokinetics and Safety

The pharmacokinetic profile of CL-275838 was evaluated in two randomized, double-blind, placebo-controlled studies involving patients diagnosed with Alzheimer-type or vascular dementia. Key findings from these studies include:

- Dosage and Administration : Patients received either 50 mg or 100 mg of this compound daily for two weeks.

- Safety Observations : At the lower dose (50 mg), no adverse effects were reported. However, at the higher dose (100 mg), mild drowsiness and moderate agitation were observed in a few patients .

- Pharmacokinetic Parameters : The mean steady-state concentration of the drug increased disproportionately at higher doses, indicating nonlinear kinetics. The half-lives of the parent compound and its metabolites were longer in elderly patients compared to younger individuals .

Clinical Applications in Alzheimer's Disease

This compound has been primarily studied for its therapeutic potential in Alzheimer's disease. The following points summarize its clinical applications:

- Efficacy : In the study involving 100 mg doses, three patients showed some cognitive improvement as measured by the Alzheimer Disease Assessment Scale (ADAS), suggesting potential efficacy in enhancing cognitive function .

- Current Research Status : As of now, this compound is in Phase 2 clinical trials for Alzheimer's disease, indicating ongoing investigations into its therapeutic benefits .

Case Studies and Research Findings

Several case studies have documented the effects of this compound on cognitive function in dementia patients:

| Study | Population | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| Study 1 | Alzheimer-type dementia patients | 50 mg/day | 2 weeks | No adverse effects; no cognitive improvement |

| Study 2 | Alzheimer-type dementia patients | 100 mg/day | 2 weeks | Mild drowsiness; moderate agitation; some cognitive improvement observed |

These findings highlight the need for further research to establish a clearer understanding of the drug's efficacy and safety profile.

Mecanismo De Acción

El mecanismo de acción de CL-275838 involucra su interacción con varios sistemas de neurotransmisores. Tiene afinidad por los sitios de captación de serotonina, los receptores de serotonina 2 y los receptores de dopamina 2 . El compuesto también facilita la transmisión de glutamato en los receptores N-metil-D-aspartato, lo que está asociado con sus efectos potenciadores de la memoria . El metabolito II de this compound tiene un perfil neuroquímico similar, mientras que el metabolito IV interactúa con los sitios de los receptores de benzodiazepinas .

Comparación Con Compuestos Similares

CL-275838 es único en su estructura química y perfil farmacológico en comparación con otros compuestos potenciadores de la memoria y antidepresivos. Compuestos similares incluyen otros potenciadores de la memoria y antidepresivos que se dirigen a los sistemas de neurotransmisores, como los receptores de serotonina y dopamina . Las interacciones específicas de this compound con los receptores N-metil-D-aspartato y los sitios de los receptores de benzodiazepinas lo diferencian de otros compuestos .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para CL-275838 implican múltiples pasos. Un método común incluye el uso de reactivos y catalizadores específicos para lograr la estructura química deseada. los métodos detallados de producción industrial no están fácilmente disponibles en el dominio público .

Actividad Biológica

CL-275838 is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of cognitive enhancement and mood regulation. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is classified as a selective serotonin reuptake inhibitor (SSRI), which suggests that it enhances serotonergic neurotransmission in the brain. This mechanism is commonly associated with antidepressant effects and cognitive improvements. Research has primarily focused on its efficacy in animal models, demonstrating significant impacts on memory enhancement and mood stabilization.

The primary mechanism of action for this compound involves the modulation of serotonin levels in the brain. By inhibiting the reuptake of serotonin, the compound increases its availability in the synaptic cleft, thereby enhancing neurotransmission. This action is crucial for improving mood and cognitive functions.

Key Mechanisms:

- Serotonin Reuptake Inhibition : Increases serotonin levels, contributing to mood regulation.

- Cognitive Enhancement : Enhances memory functions, making it a candidate for treating cognitive disorders.

Biological Activity Findings

Research indicates that this compound demonstrates notable biological activity, particularly in enhancing memory and exhibiting antidepressant effects. Below are key findings from various studies:

Pharmacodynamics and Pharmacokinetics

Interaction studies have revealed important pharmacodynamic properties of this compound:

- Pharmacodynamics : The compound interacts with various serotonin receptors, influencing mood and cognition.

- Pharmacokinetics : Studies show sex-dependent differences in metabolism, indicating that demographic factors may influence drug efficacy.

Propiedades

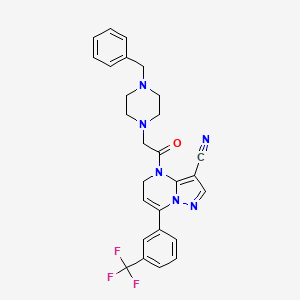

IUPAC Name |

4-[2-(4-benzylpiperazin-1-yl)acetyl]-7-[3-(trifluoromethyl)phenyl]-5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F3N6O/c28-27(29,30)23-8-4-7-21(15-23)24-9-10-35(26-22(16-31)17-32-36(24)26)25(37)19-34-13-11-33(12-14-34)18-20-5-2-1-3-6-20/h1-9,15,17H,10-14,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRVFYBZHKPBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N3CC=C(N4C3=C(C=N4)C#N)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151234 | |

| Record name | CL 275838 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115931-65-2 | |

| Record name | CL 275838 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115931652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CL 275838 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.